molecular formula C10H8N2OS B14389267 6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one CAS No. 88136-82-7

6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one

Cat. No.: B14389267
CAS No.: 88136-82-7
M. Wt: 204.25 g/mol
InChI Key: SVLQOBSPJGHDQH-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one is a heterocyclic compound that features a thiazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one typically involves the condensation of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves heating a mixture of 2-aminopyridine and α-bromoketone in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazine derivatives.

    Substitution: Formation of substituted thiazine derivatives with various functional groups.

Scientific Research Applications

6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.

    Imidazo[1,2-a]pyridine: A fused bicyclic compound with a pyridine ring and an imidazole ring.

Uniqueness

6-Methyl-2-(pyridin-4-yl)-4H-1,3-thiazin-4-one is unique due to its thiazine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

88136-82-7

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

6-methyl-2-pyridin-4-yl-1,3-thiazin-4-one

InChI

InChI=1S/C10H8N2OS/c1-7-6-9(13)12-10(14-7)8-2-4-11-5-3-8/h2-6H,1H3

InChI Key

SVLQOBSPJGHDQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C(S1)C2=CC=NC=C2

Origin of Product

United States

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